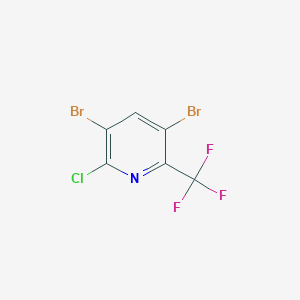

3,5-Dibromo-2-chloro-6-(trifluorométhyl)pyridine

Vue d'ensemble

Description

3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6HBr2ClF3N. This compound is notable for its unique combination of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring, which imparts distinct chemical properties and reactivity.

Applications De Recherche Scientifique

Organic Synthesis

DBCTP serves as a crucial building block in the synthesis of complex organic molecules. Its halogenated nature makes it suitable for various substitution and coupling reactions:

- Substitution Reactions : DBCTP can undergo nucleophilic substitution where bromine or chlorine atoms are replaced by nucleophiles like amines or thiols, leading to the formation of various substituted pyridines.

- Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions with arylboronic acids to produce biaryl compounds, which are significant in pharmaceuticals and materials science.

| Reaction Type | Typical Products | Conditions |

|---|---|---|

| Substitution | Substituted pyridines | Nucleophiles: amines, thiols |

| Suzuki-Miyaura Coupling | Biaryl compounds | Palladium catalysts, THF or toluene |

Pharmaceutical Development

DBCTP is explored for its potential in drug discovery. The compound's structure allows it to act as an inhibitor for specific enzymes or receptors, making it valuable in medicinal chemistry. For instance, modifications of DBCTP have been investigated for their efficacy against certain cancer cell lines.

Case Study : A study demonstrated that derivatives of DBCTP exhibited significant activity against specific cancer targets, suggesting that further optimization could lead to promising therapeutic agents .

Agrochemical Applications

In agrochemistry, DBCTP is used as an intermediate for synthesizing various pesticides and herbicides. Its trifluoromethyl group enhances biological activity and stability.

- Example Pesticides : DBCTP derivatives are instrumental in developing effective herbicides with high efficacy and low environmental impact.

Mécanisme D'action

Mode of Action

It is known that trifluoromethyl-substituted pyridine derivatives can exhibit high reactivity due to the electronegativity of the fluorine atoms . This could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that trifluoromethyl-substituted pyridines can be involved in various chemical reactions, such as suzuki–miyaura coupling , which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound has a molecular weight of 33934 , which could potentially influence its bioavailability

Result of Action

It is known that trifluoromethyl-substituted pyridine derivatives can exhibit high reactivity , which could potentially lead to various molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine. For instance, the compound’s boiling point is 244.5±35.0 °C at 760 mmHg , suggesting that it could be stable under a wide range of temperatures.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 2-chloro-6-(trifluoromethyl)pyridine using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent over-bromination and ensure selectivity.

Industrial Production Methods

Industrial production of 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the selectivity and yield of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups using palladium catalysts and boron reagents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are employed under mild conditions with bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biphenyl derivative.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with similar applications in agrochemicals and pharmaceuticals.

3,5-Difluoro-2,4,6-triazidopyridine: A fluorinated pyridine derivative used in material science and pharmaceuticals.

Uniqueness

3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with the trifluoromethyl group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other halogenated pyridines may not be as effective.

Activité Biologique

3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine features a pyridine ring substituted with bromine and chlorine atoms as well as a trifluoromethyl group. The presence of these halogen substituents significantly influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing pyridine structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with trifluoromethyl groups can enhance the inhibitory effects on bacterial growth. The presence of halogens such as bromine and chlorine is known to increase lipophilicity, thereby improving membrane permeability and facilitating better interaction with microbial targets.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine | 0.03 | Staphylococcus aureus |

| 4-Bromo-2-chloropyridine | 0.05 | Escherichia coli |

| 2-Chloro-4-trifluoromethylpyridine | 0.01 | Pseudomonas aeruginosa |

Structure-Activity Relationships (SAR)

The SAR studies for pyridine derivatives have revealed that the position and nature of substituents significantly affect biological activity. For example, the trifluoromethyl group at position 6 has been linked to increased potency against certain pathogens by enhancing electron-withdrawing effects, which can stabilize transition states during enzymatic reactions.

Case Studies

- Inhibition of Enzymatic Pathways : A study highlighted the role of similar pyridine compounds in inhibiting enzymes critical for bacterial survival. The binding affinity was attributed to hydrogen bonding and hydrophobic interactions facilitated by the halogen substituents.

- Antiviral Properties : Another case study examined the antiviral activity against SARS-CoV-2, where derivatives similar to 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine demonstrated potential as inhibitors by interacting with viral proteases, thus blocking replication pathways .

Pharmacological Applications

The pharmacological potential of 3,5-Dibromo-2-chloro-6-(trifluoromethyl)pyridine extends beyond antimicrobial activity:

- Anticancer Activity : Compounds with similar structural motifs have shown promise in preclinical models as anticancer agents by inducing apoptosis in cancer cells through various signaling pathways.

- Neuroprotective Effects : Certain derivatives have been investigated for their neuroprotective properties, with mechanisms involving modulation of neurotransmitter systems and reduction of oxidative stress.

Propriétés

IUPAC Name |

3,5-dibromo-2-chloro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2ClF3N/c7-2-1-3(8)5(9)13-4(2)6(10,11)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKXDSQYFCZKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801225699 | |

| Record name | Pyridine, 3,5-dibromo-2-chloro-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1845716-91-7 | |

| Record name | Pyridine, 3,5-dibromo-2-chloro-6-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1845716-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3,5-dibromo-2-chloro-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.